molecular formula C6H8N2O B13306922 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol

1-(1H-Pyrazol-4-yl)prop-2-en-1-ol

Cat. No.: B13306922
M. Wt: 124.14 g/mol
InChI Key: OKNLGHYFKQFPFE-UHFFFAOYSA-N
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Description

1-(1H-Pyrazol-4-yl)prop-2-en-1-ol (CAS 1935815-25-0) is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This organics building block features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry, linked to an allylic alcohol functional group. This structure makes it a versatile intermediate for synthesizing more complex molecules, particularly via the Claisen-Schmidt condensation, a reaction widely used to create biologically active chalcone and pyran derivatives . Compounds containing the pyrazole moiety are of significant research interest for developing new therapeutic agents. Recent scientific literature demonstrates that synthetic derivatives based on similar pyrazole cores exhibit promising anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme and show potent in vitro anticancer activities against various human cancer cell lines, such as breast adenocarcinoma (MCF7) and pancreatic carcinoma (PACA2) . The allyl alcohol group attached to the pyrazole ring provides a reactive handle for further chemical exploration, enabling its use in the construction of diverse heterocyclic libraries for biological evaluation. This product is intended for research purposes as a key synthetic precursor in drug discovery and development programs. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H8N2O

Molecular Weight

124.14 g/mol

IUPAC Name

1-(1H-pyrazol-4-yl)prop-2-en-1-ol

InChI

InChI=1S/C6H8N2O/c1-2-6(9)5-3-7-8-4-5/h2-4,6,9H,1H2,(H,7,8)

InChI Key

OKNLGHYFKQFPFE-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CNN=C1)O

Origin of Product

United States

Contextualization Within Nitrogen Containing Heterocyclic Compounds Research

Nitrogen-containing heterocyclic compounds form the cornerstone of a vast range of chemical and biological sciences. Their prevalence in natural products, pharmaceuticals, and functional materials has spurred extensive research into their synthesis and properties. The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a prominent member of this class. mdpi.com Research into pyrazole derivatives is a burgeoning field, driven by their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. chemmethod.commdpi.com

The compound 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol fits squarely within this research domain. Its structure, featuring a pyrazole core functionalized with an allylic alcohol at the 4-position, presents a unique combination of a stable heterocyclic platform and a versatile reactive handle. The study of such molecules contributes to the fundamental understanding of how the electronic properties of the pyrazole ring influence the reactivity of its substituents and vice versa.

Significance of Pyrazole and Allylic Alcohol Moieties in Synthetic and Applied Chemistry

The academic and industrial importance of 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol can be best understood by dissecting the significance of its two key structural components: the pyrazole (B372694) ring and the allylic alcohol group.

The pyrazole moiety is a privileged scaffold in medicinal chemistry and materials science. mdpi.com Its derivatives have found applications as pharmaceuticals, agrochemicals, and dyes. mdpi.com The presence of two nitrogen atoms imparts unique properties, including the ability to act as hydrogen bond donors and acceptors, which is crucial for molecular recognition in biological systems. The aromatic nature of the pyrazole ring provides a stable core that can be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties. mdpi.com The synthesis of the precursor, pyrazole-4-carbaldehyde, is often achieved through the Vilsmeier-Haack reaction, a versatile method for formylating electron-rich heterocycles. chemmethod.commdpi.combohrium.comresearchgate.netdegres.eu

The allylic alcohol moiety is a highly versatile functional group in organic synthesis. It serves as a precursor to a wide array of other functionalities through reactions such as oxidation, reduction, epoxidation, and rearrangement. The double bond in proximity to the hydroxyl group allows for unique reactivity, including palladium-catalyzed allylic alkylations, which are powerful carbon-carbon bond-forming reactions. nih.govacs.org The hydroxyl group can also direct the stereochemical outcome of reactions on the adjacent double bond. The synthesis of this compound would likely involve the 1,2-addition of a vinyl organometallic reagent, such as vinylmagnesium bromide (a Grignard reagent), to pyrazole-4-carbaldehyde. masterorganicchemistry.com This is a standard and efficient method for the formation of secondary allylic alcohols from aldehydes.

Research Objectives and Scope for In Depth Academic Investigation of the Compound

Strategies for the Construction of the Pyrazole Nucleus

Cyclocondensation Reactions

Cyclocondensation reactions are the most traditional and widely employed methods for pyrazole synthesis. mdpi.comresearchgate.net These reactions involve the formation of the heterocyclic ring through the condensation of two reactants with the elimination of a small molecule, such as water.

A primary and versatile method for constructing the pyrazole nucleus is the cyclocondensation of hydrazines with 1,3-difunctionalized compounds. mdpi.comnih.gov This approach, famously known as the Knorr pyrazole synthesis, typically utilizes 1,3-dicarbonyl compounds or their synthetic equivalents like α,β-unsaturated carbonyl compounds. youtube.comnih.govbeilstein-journals.org

The reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. youtube.com When unsymmetrical 1,3-dicarbonyls and substituted hydrazines are used, the reaction can potentially lead to a mixture of regioisomers. nih.govbeilstein-journals.org

Similarly, α,β-unsaturated ketones and aldehydes can serve as the three-carbon backbone. The reaction with hydrazines typically involves a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by cyclization and oxidation to furnish the pyrazole. mdpi.comresearchgate.net In some cases, the intermediate pyrazoline is isolated, which is then oxidized in a separate step to the corresponding pyrazole. mdpi.comnih.gov

Precursor TypeHydrazine DerivativeCatalyst/SolventProductYield (%)Ref
1,3-DiketoneHydrazine DerivativesAprotic Dipolar Solvents1,3-Substituted PyrazolesGood nih.gov
α,β-Unsaturated Ketonep-ArylhydrazineCu(OTf)₂ / bmim1,3,5-Trisubstituted PyrazoleHigh mdpi.com
1,3-DiketoneArylhydrazineN,N-Dimethylacetamide1-Aryl-3,4,5-substituted PyrazolesGood organic-chemistry.org
α,β-Unsaturated KetoneHydrazine Hydrate (B1144303)H₃[PW₁₂O₄₀]/SiO₂ (Microwave)1,3,5-Trisubstituted 1H-Pyrazoles74-90 researchgate.net

β-Enaminones are versatile building blocks in heterocyclic synthesis, including the formation of pyrazoles. These compounds contain both a nucleophilic amino group and an electrophilic carbonyl group, making them reactive synthons. The reaction of a β-enaminone with hydrazine hydrate involves the initial addition of the hydrazine to the double bond of the enaminone system, followed by the elimination of dimethylamine (B145610) and water to yield the final pyrazole product. nih.gov This method is particularly useful for synthesizing 1,4-disubstituted and 1,3,4-trisubstituted pyrazoles. mdpi.comorganic-chemistry.org

For instance, iodine can be used to catalyze a cascade reaction between enaminones, hydrazines, and dimethyl sulfoxide (B87167) (DMSO), where DMSO acts as a C1 source, to produce 1,4-disubstituted pyrazoles. organic-chemistry.org Furthermore, the condensation of 1,3-dicarbonyl compounds with DMF-dimethylacetal (DMFDMA) can generate enaminone intermediates in situ, which then react with hydrazines to furnish 1,4,5-substituted pyrazoles in a one-pot process. nih.govbeilstein-journals.org

Enaminone PrecursorHydrazine DerivativeCatalyst/ConditionsProductYield (%)Ref
N-Arylpyrazole-enaminoneHydrazine HydrateEthanol, Reflux1H,1'H-3,3'-BipyrazoleNot specified nih.gov
EnaminoneHydrazineIodine, Selectfluor, DMSO1,4-Disubstituted PyrazoleNot specified organic-chemistry.org
Enaminone from 1,3-dicarbonyl & DMFDMAHydrazine2,2,2-Trifluoroethanol1,4,5-Substituted PyrazoleNot specified nih.gov
EnaminoneAryl Hydrazine HydrochlorideAcid promotionPyrazole IntermediateNot specified rsc.org

Transition Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective formation of complex molecules. Palladium and copper catalysts are particularly prominent in the synthesis of pyrazole derivatives, enabling reactions that are often difficult to achieve through classical methods.

Palladium catalysis offers powerful tools for the construction and functionalization of pyrazole rings. Palladium-catalyzed carbonylation reactions, for example, can be used to build the pyrazole core. A novel route involves the Pd(0)-catalyzed carbonylation of 1,2-diaza-1,3-butadienes, which proceeds under mild conditions (1-2 atm of CO) to afford 2,3-pyrazol-1(5H)-ones in good to excellent yields. nih.gov Oxidative carbonylation of aryl boronic acids is another palladium-catalyzed method for creating C-C bonds, relevant to the synthesis of complex pyrazole precursors. liv.ac.uk

Palladium-catalyzed cross-coupling reactions are also extensively used for the N-arylation of pyrazoles. For instance, the coupling of aryl triflates with pyrazole derivatives using a palladium catalyst and a specific phosphine (B1218219) ligand (tBuBrettPhos) provides N-arylpyrazoles in high yields. organic-chemistry.orgacs.org This method is tolerant of various functional groups and can be applied to sterically hindered substrates. acs.org Furthermore, palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones have been developed as an alternative route to polysubstituted pyrazoles. thieme-connect.com

Reaction TypeSubstratesCatalyst SystemProductYield (%)Ref
Carbonylation1,2-Diaza-1,3-butadienesPd(0)2,3-Pyrazol-1(5H)-onesGood to Excellent nih.gov
C-N CouplingAryl Triflates, Pyrazole DerivativesPd(dba)₂ / tBuBrettPhosN-ArylpyrazolesHigh acs.org
Ring-Opening2H-Azirines, HydrazonesPd(OAc)₂Polysubstituted PyrazolesUp to 70 thieme-connect.com
C-H ArylationEthyl 1-methylpyrazole-4-carboxylate, Aryl BromidesPd(OAc)₂ / KOAcC5-Arylated PyrazolesHigh academie-sciences.fr
N-Allylic AlkylationPyrazoles, VinylcyclopropanesPd(PPh₃)₄ / L5 / TFAN-Alkyl PyrazolesUp to 99 acs.org

Copper-catalyzed reactions have emerged as practical and efficient methods for pyrazole synthesis, often proceeding under mild conditions with high functional group tolerance. rsc.orgnih.gov A prominent strategy is the copper-catalyzed [3+2] cycloaddition. For example, a copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides substituted pyrazoles in good yields using inexpensive Cu₂O as the promoter and air as the oxidant. organic-chemistry.org

Copper catalysts are also effective in mediating multicomponent reactions. An efficient synthesis of fully substituted pyrazoles has been developed through a copper-mediated three-component reaction of 2,3-allenoates or 2-alkynoates, amines, and nitriles. rsc.org Another versatile approach involves the copper-catalyzed reaction of arylboronic acids with Boc-protected diimide to generate a hydrazine precursor in situ, which then undergoes cyclocondensation with a 1,3-dicarbonyl compound. nih.govbeilstein-journals.org This one-pot process allows for the synthesis of various N-functionalized pyrazoles. beilstein-journals.org Furthermore, copper-catalyzed condensation of hydrazines with 1,3-dicarbonyl compounds can be achieved at room temperature without the need for an acid catalyst. thieme-connect.de

Reaction TypeSubstratesCatalyst SystemProductYield (%)Ref
Relay OxidationOxime Acetates, Amines, AldehydesCopper Catalyst1,3- and 1,3,4-Substituted PyrazolesNot specified rsc.org
Oxidative Cyclizationβ,γ-Unsaturated HydrazonesCopper Catalyst, O₂Di- or Trisubstituted PyrazolesNot specified nih.gov
CondensationHydrazine, 1,3-DicarbonylCu(NO₃)₂·3H₂OSubstituted Pyrazoles81-87 thieme-connect.de
[3+2] CycloadditionN,N-Disubstituted Hydrazines, AlkynoatesCu₂O, AirSubstituted PyrazolesGood organic-chemistry.org
[3+2] CycloadditionEthynylstibane, Organic AzidesCuBr5-Stibano-1H-1,2,3-triazolesModerate to Excellent nih.gov

Metal-Free Synthetic Approaches

To circumvent the use of potentially toxic and expensive heavy metals, a variety of metal-free synthetic strategies for pyrazole formation have been developed. These methods often rely on the inherent reactivity of the starting materials under specific catalytic or thermal conditions.

A robust, metal-free route to 3,5-disubstituted 1H-pyrazoles involves the reaction of propargylic alcohols with hydrazine derivatives. semnan.ac.ir One efficient, one-pot, two-component approach proceeds through an acid-catalyzed propargylation of N,N-diprotected hydrazines, which is then followed by a base-mediated 5-endo-dig cyclization to yield the pyrazole product. semnan.ac.ir Another strategy involves the direct, one-step acid-catalyzed hydrazination and subsequent cyclization of propargylic alcohols to afford pyrazoles in high yields. imist.ma Scandium or lanthanum triflates have also been shown to catalyze the hydrazination of propargylic alcohols with p-tosyl hydrazide, with the resulting propargyl hydrazides cyclizing to form N-tosyl or N-H pyrazoles depending on subsequent treatment with acid or base, respectively. imist.ma A related method employs a Bi(OTf)₃-catalyzed transformation of unprotected propargylic alcohols, which proceeds via an iodo-intercepted Meyer-Schuster rearrangement and subsequent cyclocondensation with hydrazine hydrate. nih.gov

Catalyst/PromoterKey StepsStarting MaterialsProduct TypeRef.
Acid (e.g., TFA)Acid-catalyzed propargylation, Base-mediated cyclizationPropargylic alcohols, N,N-diprotected hydrazines3,5-disubstituted 1H-pyrazoles semnan.ac.ir
Sc(OTf)₃ or La(OTf)₃Catalytic hydrazination, Acid/Base-mediated cyclizationPropargylic alcohols, p-Tosyl hydrazideN-tosyl or N-H pyrazoles imist.ma
Bi(OTf)₃ / NISIodo-intercepted Meyer-Schuster rearrangement, CyclocondensationPropargylic alcohols, Hydrazine hydrateSubstituted Pyrazoles nih.gov

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, atom economy, and ability to generate complex molecules in a single synthetic operation. semnan.ac.irresearchgate.net These processes are particularly well-suited for the synthesis of highly functionalized pyrazole derivatives. A common MCR for pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. semanticscholar.orgorganic-chemistry.org More elaborate MCRs can involve three or four components. For instance, dihydropyrano[2,3-c]pyrazole derivatives can be synthesized in high yields through a one-pot reaction of an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, often using a green and reusable catalyst like preheated fly-ash or sulfated polyvinyl alcohol. semnan.ac.irresearchgate.net These methods align with the principles of green chemistry by often utilizing non-toxic solvents like water and offering simple work-up procedures. semnan.ac.ir

Photoredox-Mediated Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. imist.ma This technology has been successfully applied to the synthesis of pyrazoles. One prominent method involves the reaction of hydrazines with various Michael acceptors in the presence of a photocatalyst and air as the terminal oxidant. imist.masemnan.ac.ir The proposed mechanism involves the photocatalyst-promoted oxidation of hydrazine to diazene, which then adds to the Michael acceptor, leading to the pyrazole product. semnan.ac.ir Another innovative approach utilizes a domino sequence of a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. researchgate.net This method uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, with the aldehyde functionality acting as a photoremovable directing group. researchgate.net

PhotocatalystKey ReactionStarting MaterialsProduct TypeRef.
Eosin YPhotoclick cycloaddition / Oxidative deformylationα,β-Unsaturated aldehydes, Nitrilimines (in situ generated)Tri- and Tetrasubstituted 5-alkyl pyrazoles researchgate.net
Not specifiedOxidation of hydrazine / Addition to Michael acceptorHydrazine, Michael acceptorsPolysubstituted pyrazoles imist.masemnan.ac.ir
4CzIPNAerobic oxidative cyclization4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, AldehydesPyrazolo[4,3-d]pyrimidin-7(6H)-ones organic-chemistry.org

Introduction and Functionalization of the Prop-2-en-1-ol Moiety

Once the pyrazole core is synthesized, the introduction of the prop-2-en-1-ol side chain at the 4-position is a key transformation to arrive at the target compound, this compound. This is typically achieved through functionalization of a pre-formed pyrazole ring.

A highly effective and common strategy involves a two-step sequence starting from an unsubstituted or N-substituted pyrazole. The first step is the introduction of a formyl group at the 4-position of the pyrazole ring. The Vilsmeier-Haack reaction is a classic and efficient method for this transformation, reacting pyrazole with a formylating agent like a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to produce pyrazole-4-carbaldehyde. igmpublication.orgresearchgate.net

In the second step, the resulting pyrazole-4-carbaldehyde is reacted with a suitable nucleophile to form the desired prop-2-en-1-ol side chain. A Grignard reaction using vinylmagnesium bromide (CH₂=CHMgBr) is the standard method for this conversion. nih.govorgsyn.org The vinyl Grignard reagent adds to the carbonyl carbon of the aldehyde, and subsequent aqueous workup protonates the resulting alkoxide to yield the target allylic alcohol, this compound. A similar reaction has been reported where 1-methyl-1H-pyrazole-4-carbaldehyde was treated with a Grignard reagent to afford the corresponding alcohol. nih.gov

Functionalization of Pyrazole Scaffolds with Allylic Alcohol Precursors

Directly introducing an allylic alcohol moiety onto a pyrazole ring can also be achieved using allylic alcohol precursors. Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for this purpose. For example, pyrazol-5-ones can be reacted with allylic alcohols in the presence of a palladium complex, a chiral phosphoramidite (B1245037) ligand, and a chiral phosphoric acid to yield C-allylated pyrazoles with high enantioselectivity. Another approach is the direct N-allylation of pyrazoles with allylic alcohols, which can be catalyzed by Bu₄NHSO₄ in water, offering a metal-free and sustainable option.

MethodCatalyst/ReagentPyrazole SubstratePrecursorProductRef.
Asymmetric Allylic AlkylationPd complex / Chiral ligand / Chiral phosphoric acidPyrazol-5-onesAllylic alcoholsC-Allylated pyrazolones arkat-usa.org
N-AllylationBu₄NHSO₄PyrazolesAllylic alcoholsN-Allylpyrazoles semanticscholar.org
Grignard ReactionVinylmagnesium bromidePyrazole-4-carbaldehydeVinyl GrignardThis compound nih.gov

Formation of α,β-Unsaturated Ketone Intermediates via Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of α,β-unsaturated ketones, often referred to as chalcones, by reacting an aldehyde or ketone with another carbonyl compound. rsc.orgwikipedia.org In the context of synthesizing the precursor to this compound, this involves the reaction of a 4-acylpyrazole, such as 1-(1H-pyrazol-4-yl)ethanone, with an appropriate aldehyde, typically formaldehyde (B43269) or its equivalent, under basic or acidic conditions. magritek.com

The key starting material, 1-(1H-pyrazol-4-yl)ethanone, is an organic compound containing a pyrazole ring and a ketone group, and it is widely utilized in pharmaceutical synthesis. targetmol.comnih.gov Its synthesis can be achieved through various methods, including the acylation of a protected pyrazole derivative.

The Claisen-Schmidt reaction proceeds via an aldol (B89426) condensation mechanism. magritek.com In a base-catalyzed reaction, a hydroxide (B78521) ion deprotonates the α-carbon of the ketone (1-(1H-pyrazol-4-yl)ethanone) to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated ketone. magritek.com

The reaction conditions for Claisen-Schmidt condensations can be varied to optimize yields. Both strong bases, such as sodium hydroxide or potassium hydroxide, and acid catalysts are employed. sigmaaldrich.com The choice of solvent and temperature also plays a crucial role in the reaction's efficiency.

A representative, though generalized, Claisen-Schmidt condensation to form a pyrazolyl-containing α,β-unsaturated ketone is presented below.

Reactant 1Reactant 2Catalyst/ConditionsProduct
1-(1H-Pyrazol-4-yl)ethanoneFormaldehydeNaOH, Ethanol, rt1-(1H-Pyrazol-4-yl)prop-2-en-1-one
1-(3-phenyl-1H-pyrazol-4-yl)ethanoneBenzaldehydeKOH, Ethanol, Heat(E)-1-(3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-one

This table represents a general scheme, and specific yields and reaction times would be dependent on the detailed experimental procedure.

Chemoselective Reduction Strategies to Yield Allylic Alcohols

The conversion of the α,β-unsaturated ketone intermediate, 1-(1H-pyrazol-4-yl)prop-2-en-1-one, to the target allylic alcohol, this compound, requires a chemoselective reduction of the carbonyl group without affecting the carbon-carbon double bond. A standard approach for this transformation is the Luche reduction. nih.govyoutube.com

The Luche reduction utilizes a combination of sodium borohydride (B1222165) (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃), in an alcohol solvent, typically methanol (B129727) or ethanol. nih.govyoutube.comnih.gov This method is highly effective for the 1,2-reduction of conjugated ketones to allylic alcohols, suppressing the competing 1,4-conjugate addition that can occur with NaBH₄ alone. sigmaaldrich.com

The selectivity of the Luche reduction is explained by Hard and Soft Acid and Base (HSAB) theory. The cerium ion is a hard Lewis acid that coordinates to the hard carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Sodium borohydride itself is a relatively soft hydride donor. However, in the presence of an alcohol and CeCl₃, it is believed that alkoxyborohydrides are formed in situ, which are harder reducing agents and preferentially attack the harder electrophilic center of the activated carbonyl group (1,2-addition). nih.gov

An illustrative table for the Luche reduction of a pyrazolyl enone is provided below.

SubstrateReducing AgentSolventProductTypical Yield
1-(1H-Pyrazol-4-yl)prop-2-en-1-oneNaBH₄, CeCl₃·7H₂OMethanolThis compoundHigh
(E)-1-(3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-oneNaBH₄, CeCl₃·7H₂OMethanol(E)-1-(3-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-olHigh

Note: Yields are generally high for Luche reductions, but specific values depend on the substrate and precise reaction conditions.

Regioselectivity and Stereoselectivity Control in Compound Synthesis

The synthesis of this compound and its derivatives requires careful control of both regioselectivity and stereoselectivity.

Regioselectivity in the initial synthesis of the pyrazole ring is crucial. The formation of 1,4-disubstituted pyrazoles is a key step. Various synthetic methods allow for the regioselective construction of the pyrazole core. For instance, the reaction of 1,3-dicarbonyl compounds with hydrazines can lead to different regioisomers depending on the substituents and reaction conditions. The use of aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in favor of a specific isomer. iucr.org Another approach involves the [3+2] cycloaddition of sydnones with alkynes, which can provide high regioselectivity for the synthesis of polysubstituted pyrazoles. targetmol.com The Vilsmeier-Haack reaction on hydrazones is another method to produce 4-formylpyrazoles, which are key precursors.

Stereoselectivity becomes a critical consideration during the reduction of the prochiral α,β-unsaturated ketone to the chiral allylic alcohol. The reduction of 1-(1H-pyrazol-4-yl)prop-2-en-1-one can result in a racemic mixture of (R)- and (S)-1-(1H-pyrazol-4-yl)prop-2-en-1-ol. Achieving an excess of one enantiomer requires the use of asymmetric reduction methods.

Catalytic asymmetric reduction of ketones is a well-established field, often employing transition metal catalysts with chiral ligands or enzymatic transformations. wikipedia.org For example, chiral oxazaborolidine catalysts, in conjunction with a stoichiometric reducing agent like borane, can facilitate enantioselective reductions. wikipedia.org Furthermore, biocatalysis using plant tissues or isolated enzymes offers a green and highly selective alternative for the asymmetric reduction of prochiral ketones to chiral alcohols, often with high enantiomeric excess. nih.gov

The development of stereoselective methods for the synthesis of chiral pyrazole-containing compounds is an active area of research, with organocatalyzed asymmetric reactions being a prominent strategy. rsc.orgmdpi.com For instance, quinine-derived thiourea (B124793) catalysts have been successfully used to control the stereochemistry in Michael additions involving pyrazole-containing substrates. mdpi.com While specific protocols for the asymmetric reduction of 1-(1H-pyrazol-4-yl)prop-2-en-1-one are not extensively detailed in the provided context, the principles of asymmetric catalysis are directly applicable.

The table below summarizes the desired outcomes for selectivity in the synthesis.

Selectivity TypeDesired OutcomeKey Methodologies
Regioselectivity Exclusive formation of the 4-substituted pyrazole isomerUse of specific solvents (e.g., DMAc) iucr.org, Cycloaddition reactions targetmol.com, Vilsmeier-Haack reaction
Stereoselectivity Formation of a single enantiomer (e.g., (R) or (S)-1-(1H-Pyrazol-4-yl)prop-2-en-1-ol)Asymmetric reduction with chiral catalysts (e.g., chiral oxazaborolidines) wikipedia.org, Biocatalysis nih.gov

Transformations of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle that can be functionalized through various reactions on its nitrogen and carbon atoms. mdpi.comsemanticscholar.org These transformations are crucial for modulating the electronic properties and steric profile of the molecule.

Substitution Reactions at Nitrogen and Carbon Atoms of the Pyrazole

The pyrazole moiety in this compound features two nitrogen atoms and three carbon atoms, each offering potential sites for substitution.

Nitrogen Atom Substitution: The pyrazole ring contains an acidic pyrrole-type NH group and a basic pyridine-type nitrogen atom. mdpi.com The NH proton can be readily removed by a base, and the resulting pyrazolate anion can be alkylated or acylated. N-substitution is a common strategy to prevent tautomerism and to introduce specific functionalities. nih.gov The regioselectivity of these reactions can often be controlled by the choice of reagents and conditions. nih.gov For instance, direct N-allylation of pyrazoles with allylic alcohols has been achieved using catalysts like Bu4NHSO4 in water, representing a green and atom-economic approach. researchgate.net Protecting groups such as tert-butyloxycarbonyl (Boc) or tetrahydropyranyl (THP) are frequently employed at the nitrogen atom to facilitate subsequent reactions, such as metal-catalyzed cross-couplings. rsc.orgresearchgate.net

Carbon Atom Substitution: While electrophilic aromatic substitution on pyrazoles typically occurs at the C4 position, the title compound is already substituted at this site. globalresearchonline.net Therefore, functionalization of the C3 and C5 positions is of greater interest. This can be achieved through methods like deprotonation with a strong base (lithiation) followed by quenching with an electrophile. rsc.org For pyrazoles bearing a halogen at the C3 or C5 position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for introducing aryl or other carbon-based substituents. rsc.orgresearchgate.net

Table 1: Representative Substitution Reactions on the Pyrazole Ring

Reaction TypePositionReagents/ConditionsProduct TypeReference
N-AlkylationN1Base (e.g., NaH, K2CO3), Alkyl HalideN-Alkyl-4-substituted pyrazole mdpi.com
N-AllylationN1Allylic Alcohol, Bu4NHSO4, WaterN-Allyl-4-substituted pyrazole researchgate.net
N-AcylationN1Acyl Chloride, BaseN-Acyl-4-substituted pyrazole globalresearchonline.net
C-HalogenationC3/C5N-Halosuccinimide (NCS, NBS)3/5-Halo-4-substituted pyrazole globalresearchonline.net
Suzuki-Miyaura CouplingC3/C5Arylboronic acid, Pd catalyst, Base3/5-Aryl-4-substituted pyrazole rsc.orgresearchgate.net

Annulation Reactions for Fused Pyrazole Ring Systems

Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse applications. chim.it These bicyclic heterocycles are typically synthesized from functionalized pyrazole precursors. semanticscholar.orgchim.it Starting from this compound, derivatization is first required to install reactive handles on the pyrazole ring. For example, introducing an amino group at the C5 position would yield a 5-aminopyrazole derivative. This precursor can then undergo cyclocondensation with 1,3-bis-electrophilic reagents to construct a fused pyrimidine (B1678525) or pyridine (B92270) ring. mdpi.comchim.it

Similarly, pyrazole-4-carbaldehydes are versatile intermediates for synthesizing a wide array of fused heterocycles. semanticscholar.orgsemanticscholar.org If the allylic alcohol on the title compound were oxidized to an aldehyde and the pyrazole ring were subsequently functionalized (e.g., with an amino or azide (B81097) group), it could serve as a precursor for annulation reactions leading to systems like pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines. semanticscholar.org For example, 5-amino-1H-pyrazole-4-carbaldehydes react with ketones, β-ketoesters, or malonates to afford various substituted pyrazolo[3,4-b]pyridines. semanticscholar.org

Table 2: Synthesis of Fused Pyrazoles from Pyrazole Precursors

Fused SystemPyrazole PrecursorCo-reactantGeneral ConditionsReference
Pyrazolo[3,4-b]pyridine5-Aminopyrazole-4-carbaldehydeKetones, β-KetoestersBase or Acid Catalysis semanticscholar.org
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole1,3-Dicarbonyl compoundAcid Catalysis, Reflux mdpi.comchim.it
Pyrazolo[3,4-d]pyridazinePyrazole-4-carbaldehyde derivativeHydrazine, MethylhydrazineCyclocondensation semanticscholar.org

Modifications of the Allylic Alcohol Side Chain

The allylic alcohol side chain offers two primary sites for chemical modification: the hydroxyl group and the carbon-carbon double bond. These transformations are key to creating a wide range of derivatives.

Chemical Modifications of the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo typical alcohol reactions. Esterification with acyl chlorides or anhydrides, or etherification via Williamson synthesis, can be used to introduce a variety of functional groups.

A particularly important transformation is the oxidation of the secondary alcohol to the corresponding α,β-unsaturated ketone, (E)-1-(1H-pyrazol-4-yl)prop-2-en-1-one. This class of compounds, analogous to chalcones, are valuable synthetic intermediates. nih.govnih.gov Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2) are commonly used for this type of oxidation. chim.it The resulting enone system is susceptible to further reactions, such as Michael additions. semanticscholar.org The hydroxyl group can also be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. In some cases, reactions with hydrazine can lead to dehydroxylation, particularly with certain substitution patterns on aromatic rings. researchgate.net

Reactions Involving the Carbon-Carbon Double Bond

The alkene functionality in the side chain is amenable to a variety of addition reactions.

Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas with a palladium-on-carbon catalyst (H2/Pd-C), will reduce the double bond to yield the saturated alcohol, 1-(1H-pyrazol-4-yl)propan-1-ol.

Halogenation: The addition of halogens like bromine (Br2) or chlorine (Cl2) across the double bond results in the corresponding dihaloalkane derivative.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide, 1-(oxiran-2-yl(1H-pyrazol-4-yl)methanol). This epoxide is a versatile intermediate for further functionalization through ring-opening reactions. nih.gov

Cycloaddition: The double bond can participate in cycloaddition reactions. For example, 1,3-dipolar cycloadditions with nitrilimines can be used to synthesize new heterocyclic systems. nih.govmdpi.com

Table 3: Reactions of the Allylic Alcohol Side Chain

Reaction TypeFunctional GroupReagents/ConditionsProductReference
OxidationHydroxylPCC, DCM(E)-1-(1H-Pyrazol-4-yl)prop-2-en-1-one chim.it
HydrogenationDouble BondH2, Pd/C1-(1H-Pyrazol-4-yl)propan-1-ol globalresearchonline.net
EpoxidationDouble Bondm-CPBA1-(oxiran-2-yl(1H-pyrazol-4-yl)methanol) nih.gov
EsterificationHydroxylAcyl Chloride, PyridinePyrazolyl allyl ester organic-chemistry.org

Synthesis of Coordination Compounds and Ligands

Pyrazoles are highly effective ligands in coordination chemistry due to the presence of two nitrogen donor atoms. researchgate.net The N-unsubstituted this compound can act as a versatile ligand. The pyridine-type nitrogen is the primary site for metal coordination. mdpi.comresearchgate.net Furthermore, the hydroxyl group of the side chain can also coordinate to a metal center, allowing the molecule to function as a bidentate (N,O) chelating ligand.

The versatility of this scaffold can be expanded through derivatization. For example, oxidation to the corresponding ketone followed by condensation with an amine-containing molecule can generate multidentate Schiff base ligands. rsc.org These ligands can form stable complexes with a wide range of transition metals, including iron, copper, and cadmium. nih.govlu.se The resulting coordination compounds can range from simple mononuclear species to complex polynuclear structures, depending on the ligand design and the metal ion used. researchgate.netnih.gov Such complexes are of interest for their potential catalytic and material properties. nih.gov

Design and Preparation of Pyrazole-Derived Ligands

The design of ligands from this compound can be approached by modifying either the pyrazole ring, the allylic alcohol moiety, or both. These modifications are crucial for tuning the electronic and steric properties of the resulting ligand, which in turn influences the geometry, stability, and reactivity of its metal complexes.

A primary method for ligand synthesis involves the condensation reaction between a pyrazole derivative and a compound containing a suitable functional group. For instance, pyrazole derivatives can be synthesized through the cyclocondensation of hydrazine with 1,3-dicarbonyl compounds or their equivalents. rsc.orgmdpi.com The resulting pyrazole can then be functionalized. While direct derivatization of this compound is not extensively documented, established synthetic methodologies for pyrazoles can be applied. rsc.orgmdpi.comnih.gov

One common strategy is the N-alkylation or N-arylation of the pyrazole ring. nih.gov This can be achieved by reacting the N-H group of the pyrazole with various electrophiles. Another approach involves functionalizing the allylic alcohol. The hydroxyl group can undergo etherification or esterification to introduce new donor atoms or to alter the ligand's solubility and electronic profile. Furthermore, the alkene can be subjected to addition reactions or metathesis to build more complex architectures.

For example, tripodal ligands can be synthesized by condensing (1H-pyrazol-1-yl)methanol with primary amines. nih.gov This suggests a potential pathway where the pyrazole nitrogen of a derivative of this compound could be functionalized to create multidentate ligands. These ligands offer multiple coordination sites, leading to the formation of stable and well-defined metal complexes. The synthesis of such ligands often involves multi-step procedures, including protection and deprotection of reactive functional groups to achieve the desired regioselectivity. nih.govnih.gov

The table below outlines potential derivatization strategies for creating ligands from a this compound scaffold.

Reaction Type
DescriptionPotential Ligand FeaturesN-Alkylation/Arylationnih.govEtherificationEsterificationHeck/Suzuki Couplingnih.govClick Chemistrynajah.edu

These strategies provide a toolbox for chemists to design a diverse array of ligands from the this compound platform, each with unique properties suitable for specific applications in catalysis, materials science, and medicinal chemistry.

Complexation with Transition Metals (e.g., Ruthenium, Zinc, Copper, Palladium)

Pyrazole-based ligands are renowned for their ability to form stable complexes with a wide range of transition metals due to the versatile coordination behavior of the pyrazole ring. researchgate.netmdpi.com The nitrogen atoms of the pyrazole can act as excellent σ-donors, and the ring itself can participate in π-interactions. Ligands derived from this compound are expected to coordinate to metals primarily through the pyrazole nitrogen atoms. The derivatized side chain can provide additional coordination sites, leading to bidentate or tridentate chelation, which enhances the stability of the resulting complexes.

Ruthenium: Ruthenium complexes with pyrazole-containing ligands have been extensively studied for their catalytic and photochemical properties. researchgate.netresearchgate.net For example, ruthenium(II) complexes bearing pyrazolyl-pyridazine ligands often adopt a "three-legged piano-stool" pseudo-octahedral geometry. najah.edu The coordination of a pyrazole-derived ligand to a ruthenium center can influence its redox potential and photophysical properties, making these complexes suitable for applications in photodynamic therapy and solar energy conversion. mdpi.com

Zinc: Zinc(II) complexes with pyrazole-based ligands are of interest for their fluorescence properties and as models for zinc-containing enzymes. researchgate.netnih.govturkjps.org The coordination geometry around the zinc(II) ion is typically tetrahedral or octahedral, depending on the denticity of the ligand and the presence of co-ligands. researchgate.netnih.gov For instance, dinuclear zinc(II) complexes have been synthesized using bridging pyrazolate ligands. researchgate.net The derivatized side chain of a ligand from this compound could influence the nuclearity and luminescence of the resulting zinc complexes. researchgate.net

Copper: Copper complexes with pyrazole derivatives have been investigated for their catalytic activity in oxidation reactions and as potential antimicrobial and anticancer agents. nih.govmdpi.com Copper(I) and copper(II) exhibit different coordination preferences. Copper(I) often forms tetrahedral complexes, while copper(II) can adopt square planar, square pyramidal, or octahedral geometries. The reaction of pyrazole-derived ligands with copper salts can lead to the formation of mononuclear or polynuclear complexes, depending on the ligand structure and reaction conditions.

Palladium: Palladium complexes bearing pyrazole-based ligands are widely used as catalysts in cross-coupling reactions. The pyrazole moiety can act as a stabilizing ligand for the palladium center. The electronic and steric properties of the pyrazole ligand can significantly impact the efficiency and selectivity of the catalytic reaction. For example, pincer-type pyrazole ligands have been shown to form highly stable and active palladium(II) complexes.

The table below summarizes the typical coordination behavior of these metals with pyrazole-derived ligands.

Metal
Typical Oxidation StatesCommon GeometriesRelevant ApplicationsRutheniumresearchgate.netresearchgate.netmdpi.comZincresearchgate.netnih.govturkjps.orgresearchgate.netCoppernih.govmdpi.comPalladium

Mechanistic Insights into Reactions Involving 1 1h Pyrazol 4 Yl Prop 2 En 1 Ol

Detailed Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of 1-(1H-pyrazol-4-yl)prop-2-en-1-ol is not typically a single-step process but rather a sequential transformation. The most common pathway involves the initial formation of an α,β-unsaturated ketone (a chalcone (B49325) analogue), followed by a selective reduction.

A primary route begins with a base-catalyzed Claisen-Schmidt condensation between a 4-acetylpyrazole (B2715411) and an aldehyde, typically formaldehyde (B43269), to produce the corresponding pyrazolyl-containing α,β-unsaturated ketone. This reaction proceeds via an enolate intermediate formed by the deprotonation of the acetyl group's α-carbon, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the stable conjugated system of the prop-2-en-1-one structure.

The second crucial step is the selective reduction of the carbonyl group of the resulting (E)-1-(1H-pyrazol-4-yl)prop-2-en-1-one to the desired allylic alcohol. This transformation requires a chemoselective reducing agent that can reduce the ketone without affecting the C=C double bond or the pyrazole (B372694) ring. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, achieving a 1,2-reduction of the carbonyl.

An alternative approach to the pyrazole core itself involves a [3+2] cycloaddition reaction between a diazocarbonyl compound and an enone that lacks a leaving group. rsc.org This method constructs the pyrazole ring, which can then be further functionalized to yield the target compound.

Table 1: Synthetic Pathway for this compound

Step Reaction Type Reactants Key Intermediates Product
1 Claisen-Schmidt Condensation 4-Acetylpyrazole, Formaldehyde Enolate, Aldol adduct (E)-1-(1H-Pyrazol-4-yl)prop-2-en-1-one

| 2 | Selective Carbonyl Reduction | (E)-1-(1H-Pyrazol-4-yl)prop-2-en-1-one, NaBH₄ | Hydride attack on carbonyl | this compound |

Understanding Catalytic Cycles and Intermediates in Catalytic Applications

The this compound molecule, and pyrazoles in general, can act as effective ligands in transition metal catalysis. The protic N-H group of the pyrazole ring is particularly significant, allowing the ligand to actively participate in the catalytic cycle. nih.gov

In many catalytic applications, such as transfer hydrogenation or the dehydrogenation of formic acid, pyrazole-ligated metal complexes facilitate the transformation through a defined cycle. nih.gov For instance, in the iridium-catalyzed transfer hydrogenation of ketones using 2-propanol as a hydrogen source, a pyrazole-containing ligand can modulate the metal center's activity. nih.gov

A generalized catalytic cycle can be described as follows:

Ligand Association & Pre-catalyst Formation: The pyrazole ligand coordinates to the metal center (e.g., Ruthenium, Iridium).

Catalyst Activation: The pre-catalyst is activated, often involving the deprotonation of the pyrazole N-H group. This increases electron donation to the metal, enhancing its catalytic activity. nih.gov

Substrate Coordination: The substrate (e.g., a ketone) coordinates to the activated metal center.

Key Transformation: The core chemical step occurs, such as a hydride transfer from the hydrogen source (e.g., 2-propanol) to the substrate, forming the product.

Product Release & Catalyst Regeneration: The product is released, and the catalyst is regenerated for the next cycle, which may involve a reversible protonation/deprotonation of the pyrazole ligand. nih.gov

A copper(II) catalyzed cascade reaction involving a hydrazone and a dienone to form 5-(pyrazol-4-yl) pentanoic acid derivatives further illustrates the role of pyrazoles in catalysis, proceeding through a [3+2] annulation/ring-opening pathway. rsc.org

Table 2: Hypothetical Catalytic Cycle for Transfer Hydrogenation

Stage Description Key Intermediate
1. Activation Deprotonation of the pyrazole N-H on the metal-ligand complex. [Metal-(pyrazolato-R)Lₙ]⁻
2. H-Source Binding Coordination of the hydrogen donor (e.g., 2-propanol). [Metal-(pyrazolato-R)(H-donor)Lₙ]⁻
3. Hydride Transfer Formation of a metal-hydride species. [H-Metal-(pyrazolato-R)Lₙ]⁻
4. Substrate Binding The ketone to be reduced coordinates to the metal-hydride. [H-Metal-(pyrazolato-R)(ketone)Lₙ]⁻
5. Reduction Hydride is transferred to the ketone's carbonyl carbon. [Metal-(pyrazolato-R)(alkoxide)Lₙ]⁻

| 6. Regeneration | Product release and proton transfer regenerates the catalyst. | [Metal-(pyrazole-R)Lₙ] |

Investigation of Metal-Ligand Cooperation Effects

Metal-ligand cooperation (MLC) is a phenomenon where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking processes of a catalytic reaction. Protic pyrazole ligands are prime candidates for MLC, primarily through the reversible deprotonation and protonation of the N-H group. nih.gov

This cooperation is a rational strategy to enhance catalytic activity and has been effectively demonstrated in pincer-type complexes where two protic pyrazole groups are held in a rigid framework. nih.gov The N-H/N⁻ functionality can act as a proton shuttle. During a catalytic cycle, the ligand can be deprotonated (often by a base or the substrate itself), which increases the electron density on the metal center, making it more reactive (e.g., for oxidative addition or hydride transfer). The stored proton can then be used in a later step, such as the protonolysis of a metal-carbon bond to release the product.

Table 3: Modes of Metal-Ligand Cooperation with Pyrazole Ligands

Cooperation Mode Mechanism Catalytic Step Facilitated
Proton Relay The N-H/N⁻ moiety accepts and donates protons. Substrate activation, Product release
Electronic Modulation Deprotonation increases electron density on the metal center. Oxidative addition, Reductive elimination

| Substrate Docking | The N-H group can form hydrogen bonds with the substrate. | Substrate orientation and activation |

Analysis of Reactivity Profiles and Selectivity Determinants

The reactivity of this compound is multifaceted, with potential reaction sites at the hydroxyl group, the carbon-carbon double bond, and the pyrazole ring. The outcome of a reaction is highly dependent on the reagents and conditions, which determine the chemo- and regioselectivity.

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle, making it relatively stable and less reactive than its non-aromatic counterparts. However, the N-H proton is acidic and can be readily removed by a base. The ring itself is generally reluctant to participate as a diene in Diels-Alder cycloadditions due to the loss of aromaticity, often requiring harsh conditions. mdpi.com

Allylic Alcohol Moiety: This is the most reactive part of the molecule.

Hydroxyl Group: Can undergo oxidation to revert to the parent α,β-unsaturated ketone, esterification with acyl chlorides or anhydrides, or etherification.

Carbon-Carbon Double Bond: Susceptible to a variety of addition reactions. Catalytic hydrogenation (e.g., with H₂ over Pd/C) would likely reduce the double bond, leading to 1-(1H-pyrazol-4-yl)propan-1-ol. Halogenation and hydrohalogenation are also possible. The vinyl group can also participate in polymerization reactions. mdpi.com

Selectivity Determinants: The key to controlling reactions with this molecule is selectivity.

Chemoselectivity: The choice of reagent dictates which functional group reacts. For example, using MnO₂ would selectively oxidize the allylic alcohol to the ketone without affecting the double bond or pyrazole ring. Conversely, catalytic hydrogenation with a strong catalyst would likely reduce the double bond and potentially the pyrazole ring under harsh conditions, while leaving the alcohol intact.

Structure-Activity Relationship (SAR): The electronic properties of the pyrazole ring, which can be tuned by adding substituents, can influence the reactivity of the side chain. nih.govnih.gov An electron-withdrawing group on the pyrazole ring would make the hydroxyl proton more acidic and could influence the electron density of the adjacent double bond. This principle is used extensively in designing pyrazole-based inhibitors and catalysts where small structural changes lead to significant differences in activity and selectivity. nih.gov

Table 4: Reactivity and Selectivity Profile

Functional Group Potential Reactions Selective Conditions/Reagents
Hydroxyl (-OH) Oxidation, Esterification, Etherification MnO₂, PCC (for oxidation); Acyl chlorides (for esterification)
C=C Double Bond Hydrogenation, Halogenation, Polymerization, Cycloaddition H₂/Pd-C (for hydrogenation); Br₂ (for halogenation)
Pyrazole N-H Deprotonation, Alkylation Strong bases (e.g., NaH); Alkyl halides

| Pyrazole Ring | Electrophilic Substitution, Cycloaddition | Harsh conditions required for cycloaddition mdpi.com |

Analytical Characterization Techniques for Structural Elucidation of 1 1h Pyrazol 4 Yl Prop 2 En 1 Ol and Its Derivatives

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for probing the molecular structure of novel compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about connectivity and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectrum of a 1-(1H-pyrazol-4-yl)prop-2-en-1-ol derivative would exhibit characteristic signals for the pyrazole (B372694) ring, the propenol side chain, and any substituents. For instance, the pyrazole ring protons typically appear as singlets or multiplets in the aromatic region. The protons of the vinyl group (-CH=CH₂) give rise to a complex multiplet system due to geminal and vicinal couplings. The methine proton (-CH(OH)-) would appear as a multiplet, coupled to the vinyl protons and the hydroxyl proton. The hydroxyl proton signal can vary in chemical shift and may be broad, depending on the solvent and concentration. In related pyrazole derivatives, pyrazole ring protons have been observed at various chemical shifts, often in the range of 7.5-8.0 ppm. rsc.orgrsc.org

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. A COSY spectrum would show correlations between coupled protons, for example, between the methine proton and the vinyl protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, aiding in the unambiguous assignment of ¹H and ¹³C signals. NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to determine through-space proximity of protons, which is crucial for confirming stereochemistry and the conformation of derivatives. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazole Derivatives

Compound/Fragment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Reference
Pyrazole Ring Protons 7.5 - 8.0 (multiplets) 110 - 140 rsc.orgrsc.org
Vinyl Protons (-CH=CH₂) 5.0 - 6.5 (multiplets) 115 - 140 Inferred
Methine Proton (-CH(OH)-) 4.5 - 5.5 (multiplet) 65 - 75 Inferred
N-H Proton (pyrazole) 10.0 - 13.0 (broad singlet) - rsc.org
O-H Proton (alcohol) Variable (broad singlet) - Inferred

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy probes the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The N-H stretch of the pyrazole ring is also expected in this region, often as a sharper peak. mdpi.com The C=C stretching vibration of the allyl group would appear around 1640-1680 cm⁻¹. nist.gov C-H stretching vibrations of the pyrazole ring and the vinyl group are observed above 3000 cm⁻¹. The C-O stretching of the alcohol would be found in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, would give a strong signal in the Raman spectrum. This can be particularly useful for studying derivatives where the symmetry of the molecule is lower.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
O-H (alcohol) Stretching, broad 3200-3600 nist.gov
N-H (pyrazole) Stretching 3100-3500 mdpi.com
C-H (aromatic/vinyl) Stretching 3000-3100 nist.gov
C=C (vinyl) Stretching 1640-1680 nist.gov
C=N (pyrazole) Stretching 1500-1600 Inferred
C-O (alcohol) Stretching 1000-1200 nist.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-systems. The pyrazole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. Unsubstituted 1H-pyrazole shows an absorption maximum around 210 nm. nist.gov The presence of the allyl group conjugated with the pyrazole ring in a derivative could potentially shift the absorption maxima to longer wavelengths (a bathochromic shift). The specific absorption maxima and molar absorptivity would be characteristic of the compound and its derivatives.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₆H₈N₂O), the molecular ion peak [M]⁺ would be observed at m/z 124. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion, giving a fragment at m/z 106. Other common fragmentations could include the loss of the allyl group or cleavage of the pyrazole ring, providing further structural information. In related pyrazole derivatives, the molecular ion peak is readily observed. rsc.orgnist.gov

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. For this compound (C₆H₈N₂O), the theoretical elemental composition can be calculated. Experimental values that are in close agreement with the theoretical values (typically within ±0.4%) provide strong evidence for the compound's identity and purity. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₆H₈N₂O)

Element Atomic Mass Number of Atoms Total Mass Percentage Composition
Carbon (C) 12.01 6 72.06 58.05%
Hydrogen (H) 1.008 8 8.064 6.50%
Nitrogen (N) 14.01 2 28.02 22.58%
Oxygen (O) 16.00 1 16.00 12.89%
Total 124.14 100.00%

X-ray Crystallography for Solid-State Structure Determination

When a compound can be obtained in a crystalline form, single-crystal X-ray diffraction is the most powerful method for unambiguous determination of its three-dimensional structure. This technique provides precise information on bond lengths, bond angles, and torsional angles. For this compound, X-ray crystallography would confirm the connectivity of the atoms and the stereochemistry at the chiral center. Furthermore, it would reveal details about the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the alcohol's hydroxyl group and the pyrazole's N-H group, which often form dimers, trimers, or catemers in related structures. mdpi.com The crystal structures of numerous pyrazole derivatives have been reported, providing a basis for understanding the expected structural features. nih.govnih.govresearchgate.net


Advanced Applications and Future Research Directions

Catalytic Applications in Organic Transformations

There is currently no specific, published research on the application of 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol as a catalyst in organic transformations. The potential of this compound in such applications remains an unexplored area of study.

Homogeneous Catalysis (e.g., Transfer Hydrogenation of Carbonyls, Hydrosilylation)

No documented studies were found that investigate the use of this compound or its metallic complexes in homogeneous catalysis, including for processes such as the transfer hydrogenation of carbonyls or hydrosilylation reactions.

Exploration in Materials Science

The role of this compound in the field of materials science has not been characterized in available research. Its utility as a building block for advanced materials is yet to be determined.

Precursors for Polymer Synthesis and Material Development

No literature was identified that describes the use of this compound as a monomer or precursor for the synthesis of polymers or in the development of new materials.

Components for Optoelectronic and Photofunctional Materials

There are no available studies on the incorporation of this compound into optoelectronic or photofunctional materials. Its electronic and photophysical properties, which are key to such applications, have not been reported.

Application in Coordination Polymers and Metal-Organic Frameworks

While pyrazole (B372694) derivatives are widely used as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs), there is no specific research detailing the use of this compound for this purpose. Its potential to form stable and functional framework structures has not been explored in the current body of scientific literature.

Q & A

Basic: What are the standard synthetic routes for 1-(1H-Pyrazol-4-yl)prop-2-en-1-ol?

Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, pyrazole derivatives are often synthesized via:

  • Diazomethane-mediated alkylation : Reacting pyrazole precursors with ethereal diazomethane in dichloromethane at low temperatures (-20°C to -15°C) for 40–48 hours, followed by solvent removal and recrystallization from 2-propanol .
  • Reflux with chloranil : Heating intermediates with chloranil in xylene (25–30 hours) to promote cyclization, followed by NaOH treatment and purification via recrystallization (e.g., methanol) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key parameters include:

  • Temperature control : Lower temperatures (-20°C) minimize side reactions during diazomethane alkylation .
  • Reaction time extension : Prolonged reflux (up to 30 hours) enhances cyclization efficiency but requires monitoring for decomposition via TLC .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while non-polar solvents (xylene) favor cyclization .

Basic: What purification techniques are effective for isolating this compound?

Methodological Answer:

  • Column chromatography : Use ethyl acetate/hexane (1:4 ratio) to separate polar by-products .
  • Recrystallization : Methanol or 2-propanol effectively removes low-polarity impurities .

Advanced: How to resolve contradictions in spectral data (e.g., NMR vs. XRD)?

Methodological Answer:

  • Cross-validation : Compare NMR (1H/13C) with X-ray crystallography data to confirm stereochemistry and substituent positions .
  • Elemental analysis : Validate molecular formula discrepancies (e.g., unexpected Cl or F signals) via combustion analysis .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste disposal : Neutralize acidic/basic by-products before disposal and segregate halogenated waste .

Advanced: What mechanistic insights explain by-product formation during synthesis?

Methodological Answer:

  • Competitive pathways : Undesired Michael adducts may form due to excess acrylate intermediates; monitor via LC-MS .
  • Oxidative side reactions : Trace oxygen can oxidize allylic alcohols; use inert gas (N₂/Ar) during reflux .

Basic: Which analytical techniques confirm the compound’s identity?

Methodological Answer:

  • HPLC : Assess purity using C18 columns with acetonitrile/water gradients .
  • FTIR : Identify hydroxyl (3300–3500 cm⁻¹) and alkene (1600–1680 cm⁻¹) stretches .

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the allylic alcohol moiety .
  • Moisture sensitivity : Use molecular sieves in DMSO stock solutions to avoid hydrolysis .

Basic: How is the molecular structure confirmed post-synthesis?

Methodological Answer:

  • Single-crystal XRD : Resolve bond lengths/angles using crystals grown via slow evaporation (e.g., methanol/water) .
  • 2D NMR (COSY, HSQC) : Assign proton-proton coupling and carbon connectivity .

Advanced: What challenges arise during scale-up to gram quantities?

Methodological Answer:

  • Purification bottlenecks : Replace column chromatography with fractional crystallization for cost efficiency .
  • Exothermic reactions : Use jacketed reactors with controlled cooling during diazomethane addition .

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